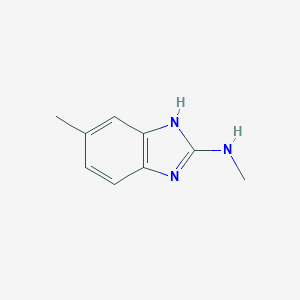
N,5-dimethyl-1H-benzimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,5-dimethyl-1H-benzimidazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,5-dimethyl-1H-benzimidazol-2-amine is a compound that belongs to the benzimidazole family, which has garnered considerable attention due to its diverse biological activities. Benzimidazoles are known for their roles in medicinal chemistry, particularly for their antiviral, antibacterial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by a fused ring system consisting of a benzene ring and an imidazole ring. The presence of methyl groups at the 5-position and nitrogen at the 1-position contributes to its unique chemical properties and biological activities.
Antiviral Activity
Research indicates that benzimidazole derivatives exhibit antiviral properties. For instance, studies have shown that modifications at the N position of benzimidazole compounds can enhance their effectiveness against various viral strains. This compound has been evaluated for its potential antiviral effects, demonstrating moderate activity against specific viruses when compared to established antiviral agents .
Antibacterial Activity
Benzimidazoles are recognized for their antibacterial properties. This compound has been tested against a panel of bacterial strains. Results indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship (SAR) studies suggest that substitutions on the benzimidazole core influence antibacterial potency .
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies on various human cancer cell lines. The compound exhibited cytotoxic effects with IC50 values ranging from 0.096 to 0.63 µM against several cancer types, including breast adenocarcinoma (MCF7) and lung carcinoma (A549). These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .
Study on Antiviral Effects
In a comparative study of various benzimidazole derivatives, this compound was found to show antiviral activity against Herpes Simplex Virus (HSV) with an IC50 value of 15 µM. This was notable when compared to other derivatives which required higher concentrations for similar effects .
Study on Antibacterial Effects
A study evaluating the antibacterial efficacy of this compound revealed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, indicating moderate antibacterial activity. The compound was also tested against S. aureus, showing an MIC of 16 µg/mL .
Study on Anticancer Effects
In vitro assays conducted on the HeLa cell line demonstrated that this compound had an IC50 value of 0.39 µM. This indicates a strong potential for development as an anticancer agent, warranting further investigation into its mechanism of action .
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Antiviral | HSV | 15 µM |
| Antibacterial | E. coli | 32 µg/mL |
| Antibacterial | S. aureus | 16 µg/mL |
| Anticancer | HeLa | 0.39 µM |
| Anticancer | MCF7 | 0.096–0.63 µM |
科学研究应用
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. N,5-dimethyl-1H-benzimidazol-2-amine has been investigated for its efficacy against various bacterial strains. A study demonstrated that modifications in the benzimidazole structure could enhance antibacterial activity, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Benzimidazole derivatives are also known for their anticancer activities. This compound has shown promise in preclinical studies targeting specific cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation . Further research is needed to explore its effectiveness in vivo.
Agrochemicals
This compound is being explored as a potential agrochemical agent. Its properties suggest it could serve as a fungicide or herbicide. Studies have indicated that benzimidazole derivatives can effectively control fungal pathogens in crops, improving yield and quality .
Corrosion Inhibition
The compound has been studied for its potential as a corrosion inhibitor in metal protection applications. Benzimidazole derivatives are known to form protective films on metal surfaces, reducing corrosion rates significantly. Experimental data showed that this compound could effectively inhibit corrosion in acidic environments .
Synthesis and Characterization
This compound can be synthesized through various methods, including microwave-assisted synthesis which yields high purity and efficiency. For instance, a reported method involves the reaction of 2-chloro-1H-benzimidazole with dimethylamine under specific conditions to achieve an 89% yield . Characterization techniques such as NMR and HPLC confirm the structural integrity of the synthesized compound.
Case Studies
属性
IUPAC Name |
N,6-dimethyl-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h3-5H,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMUAJKDCCAUGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














